6-Propan-2-yl-1,4-oxathian-2-one: Chemical Properties, Synthesis, and Applications
6-Propan-2-yl-1,4-oxathian-2-one: Chemical Properties, Synthesis, and Applications
Executive Summary
6-Propan-2-yl-1,4-oxathian-2-one (commonly referred to as 6-isopropyl-1,4-oxathian-2-one) is a highly versatile, sulfur-containing heterocyclic lactone. Characterized by a six-membered ring containing both oxygen and sulfur heteroatoms, this compound serves as a critical intermediate in medicinal chemistry, a monomer for biodegradable polyesters, and a scaffold for fullerene functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, regioselective synthesis mechanisms, and downstream applications, designed for researchers and drug development professionals.
Physicochemical Properties & Structural Analysis
The unique reactivity of 6-propan-2-yl-1,4-oxathian-2-one stems from the presence of the thioether linkage (-S-) and the lactone carbonyl (-C=O) within the same ring system[1]. The isopropyl group at the C6 position introduces significant steric bulk, which dictates the compound's conformational preferences and its behavior during ring-opening polymerization (ROP).
Thermodynamic and Spectroscopic Profile
The introduction of the sulfur atom into the lactone ring significantly alters its electronic distribution compared to its purely oxygenated analog (1,4-dioxan-2-one). The lower electronegativity and larger atomic radius of sulfur increase the ring's flexibility, which translates to unique thermal properties in its polymerized forms[2].
Table 1: Quantitative Physicochemical & Spectroscopic Data
| Property / Parameter | Value / Description | Analytical Causality |
| Molecular Formula | C₇H₁₂O₂S | Base 1,4-oxathian-2-one core + C₃H₇ substituent. |
| Molecular Weight | 160.23 g/mol | Computed based on standard atomic weights[3]. |
| Physical State | Pale yellow to colorless viscous oil | Typical for low-molecular-weight substituted thialactones[4]. |
| ¹H NMR (C6-H) | δ 4.02–4.17 ppm (m, 1H) | Deshielded by the adjacent endocyclic oxygen atom[4]. |
| ¹H NMR (Isopropyl) | δ 0.90–1.05 ppm (d, 6H) | Upfield doublet characteristic of the terminal methyl groups. |
| ¹³C NMR (C=O) | δ 170.5–171.5 ppm | Characteristic lactone carbonyl carbon shift[4]. |
| LogP (Predicted) | 1.2 - 1.5 | Enhanced lipophilicity due to the isopropyl moiety[1]. |
Regioselective Synthesis: Mechanism & Causality
The most efficient route to synthesize 6-alkyl-1,4-oxathian-2-ones is the one-pot cascade reaction between an unsymmetrical epoxide and a mercaptoacetate derivative[4]. For 6-propan-2-yl-1,4-oxathian-2-one, the starting materials are 1,2-epoxy-3-methylbutane (isopropyl oxirane) and ethyl mercaptoacetate .
Mechanistic Causality
The synthesis is a self-validating two-step cascade driven by steric and thermodynamic factors:
-
Regioselective Ring Opening (Sₙ2): The base catalyst deprotonates the thiol group of ethyl mercaptoacetate, generating a highly nucleophilic thiolate ion. Due to the steric hindrance of the bulky isopropyl group on the oxirane, the thiolate exclusively attacks the less hindered terminal methylene carbon (C1). This strict Sₙ2 trajectory ensures >95% regioselectivity, forming a β-hydroxy sulfide intermediate[4].
-
Intramolecular Transesterification (Lactonization): The newly formed secondary hydroxyl group (now at C2 of the original epoxide) undergoes an intramolecular nucleophilic attack on the ethyl ester carbonyl. The expulsion of ethanol drives the equilibrium forward, thermodynamically favoring the formation of the stable six-membered 1,4-oxathiane ring[4].
Regioselective synthesis of 6-propan-2-yl-1,4-oxathian-2-one via epoxide ring-opening.
Catalyst Selection & Efficiency
The choice of base is critical. While inorganic bases (NaOH, K₂CO₃) can be used, they often suffer from biphasic mass transfer limitations. Triton B (benzyltrimethylammonium hydroxide) acts as both a base and a phase-transfer catalyst, maintaining homogeneity in the organic phase (toluene or dichloromethane) and significantly accelerating the reaction[4].
Table 2: Catalyst Optimization for Epoxide Ring Opening
| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | Mechanistic Note |
| NaOH | 100 | H₂O/THF | 12 | 45-50 | Biphasic system causes competitive epoxide hydrolysis. |
| Et₃N | 20 | Toluene | 24 | 60-65 | Weak basicity leads to incomplete lactonization. |
| Triton B | 10 | Toluene | 3-5 | 85-90 | Eco-friendly, promotes rapid homogeneous transesterification[4]. |
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducible yields, the following protocol incorporates built-in validation steps (TLC monitoring and specific thermal controls).
Materials Required:
-
1,2-epoxy-3-methylbutane (10.0 mmol)
-
Ethyl mercaptoacetate (10.5 mmol, slight excess to ensure complete oxirane consumption)
-
Triton B (40% wt in methanol, 1.0 mmol)
-
Anhydrous Toluene (20 mL)
Step-by-Step Methodology:
-
Preparation of the Nucleophile: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl mercaptoacetate (10.5 mmol) in anhydrous toluene (10 mL) under an inert argon atmosphere.
-
Catalyst Addition: Add Triton B (1.0 mmol) dropwise at room temperature. Causality: The immediate generation of the thiolate anion is indicated by a slight exothermic shift. Stir for 15 minutes to ensure complete deprotonation.
-
Regioselective Epoxide Addition: Dissolve 1,2-epoxy-3-methylbutane (10.0 mmol) in toluene (10 mL) and add it to the reaction mixture dropwise over 10 minutes. Causality: Slow addition prevents localized heating and suppresses unwanted epoxide homopolymerization.
-
Cascade Cyclization: Elevate the temperature to reflux (110°C). The heat is required to drive the intramolecular transesterification, expelling ethanol.
-
In-Process Validation: Monitor the reaction via TLC (Hexane/Ethyl Acetate 60:40). The disappearance of the epoxide spot and the emergence of a UV-active/Iodine-stained spot at a lower Rf confirms lactone formation. The reaction typically completes in 4 hours[4].
-
Workup & Purification: Cool the mixture to room temperature, quench with saturated aqueous NH₄Cl (15 mL) to neutralize the catalyst, and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography to yield the pure pale yellow oil.
Advanced Applications
Polymer Chemistry: Biodegradable Polyesters
1,4-oxathian-2-ones are highly sought-after monomers for Ring-Opening Polymerization (ROP)[2]. When subjected to organocatalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), 6-propan-2-yl-1,4-oxathian-2-one polymerizes into a poly(oxathioester).
-
Causality of Properties: The incorporation of the thioether linkage lowers the glass transition temperature (
) of the resulting polymer compared to polylactides (PLA), making the material highly flexible and suitable for soft-tissue engineering and controlled drug delivery matrices[2].
Medicinal Chemistry & Cascade Transformations
In medicinal chemistry, the 1,4-oxathian-2-one core is a privileged scaffold. Recent studies have demonstrated that 5-arylidene-thiazolidine-2,4-diones (TZDs) can undergo oxirane-driven cascade transformations to yield substituted 1,4-oxathian-2-ones[5]. These derivatives exhibit significant antifungal and antimicrobial activities, acting as bioisosteres for traditional lactones while offering enhanced metabolic stability due to the sulfur atom[5].
Fullerene Functionalization
The oxathianone ring can be fused to C₆₀ fullerenes via ultrasound-assisted cycloaddition. Reacting mercaptocarboxylic acids with fullerene epoxides yields C₆₀-fused 1,4-oxathian-2-ones[6]. This functionalization dramatically increases the solubility of fullerenes in organic media, unlocking new potentials in organic photovoltaics and targeted biological therapeutics[6].
Downstream applications of 1,4-oxathian-2-ones in materials and medicinal chemistry.
References
-
National Center for Biotechnology Information (NCBI). "1,4-Oxathian-2-one | C4H6O2S | CID 351060." PubChem Compound Summary. Retrieved from:[Link]
-
Kiasat, A. R., et al. (2018). "Synthesis of 1,4-oxathian-2-ones by Triton B-catalyzed one-pot reaction of epoxides with ethyl mercaptoacetate." Heterocyclic Communications, 24(4). Retrieved from:[Link]
-
Zhang, Y., et al. (2020). "Ring‐opening polymerization of 1,4‐oxathian‐2‐one and its copolymerization with δ‐valerolactone." Polymer International. Retrieved from:[Link]
-
Tuktarov, A. R., et al. (2023). "Ultrasound-Assisted Synthesis of C60 Fullerene-Fused 1,4-Oxathian-2-ones." Russian Journal of General Chemistry. Retrieved from: [Link]
-
Kowalczyk, P., et al. (2024). "Oxirane‐Driven Cascade Transformations of 5‐Arylidene‐Thiazolidine‐2,4‐Diones." Advanced Synthesis & Catalysis. Retrieved from:[Link]
